molecular formula C6H7N3O B066010 (Z)-2-(pyrimidin-4-yl)acetaldehyde oxime CAS No. 179009-39-3

(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime

Cat. No.: B066010
CAS No.: 179009-39-3
M. Wt: 137.14 g/mol
InChI Key: WCIYYOFNONVUQQ-WTKPLQERSA-N
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Description

(Z)-2-(Pyrimidin-4-yl)acetaldehyde oxime is an oxime derivative featuring a pyrimidin-4-yl substituent at the α-position of the acetaldehyde backbone. The compound’s Z-configuration denotes the spatial arrangement of the hydroxylamine group relative to the pyrimidine ring, which influences its chemical reactivity, stability, and biological interactions.

Properties

CAS No.

179009-39-3

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4-

InChI Key

WCIYYOFNONVUQQ-WTKPLQERSA-N

SMILES

C1=CN=CN=C1CC=NO

Isomeric SMILES

C1=CN=CN=C1C/C=N\O

Canonical SMILES

C1=CN=CN=C1CC=NO

Synonyms

4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituent Configuration Key Properties/Applications Reference
(Z)-2-(Pyrimidin-4-yl)acetaldehyde oxime C₆H₇N₃O Pyrimidin-4-yl Z Potential pesticide intermediate -
(Z)-DMCHA ((Z)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde) C₁₀H₁₆O 3,3-Dimethylcyclohexyl Z Beetle pheromone (e.g., Anthonomus grandis)
(E)-2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime C₁₂H₁₇N₃O₂ Methoxy, pyrrolidinyl E Unspecified bioactivity
(Z)-[(4-Hydroxyphenyl)acetaldehyde oxime] C₈H₉NO₂ 4-Hydroxyphenyl Z Slightly water-soluble
Acetaldehyde oxime (E-configuration) C₂H₅NO - E Flammable, irritant
Key Observations:
  • Pyrimidinyl vs.
  • Configuration Effects : The Z-configuration in the target compound and (Z)-DMCHA contrasts with the E-configuration in acetaldehyde oxime and (E)-2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime. This stereochemical difference impacts molecular geometry, influencing interactions with biological targets (e.g., pheromone receptors in beetles) .

Physicochemical Properties

  • Solubility: The hydroxyphenyl analog (Z)-[(4-hydroxyphenyl)acetaldehyde oxime] exhibits slight water solubility due to its polar phenolic group, whereas the pyrimidinyl analog’s solubility is likely reduced by the heteroaromatic ring’s hydrophobicity .
  • Stability : Oximes with bulky substituents (e.g., 3,3-dimethylcyclohexyl in (Z)-DMCHA) may exhibit enhanced steric protection of the oxime group, reducing susceptibility to hydrolysis compared to simpler analogs like acetaldehyde oxime .

Analytical Data

  • Chromatography : The patent-derived compound in , featuring a trifluoromethyl-pyrimidinyl group, showed an HPLC retention time of 1.25 minutes under specific conditions (SQD-FA05), suggesting moderate polarity. Comparable methods (e.g., GC-FID with a 30 m capillary column) could resolve this compound from its E-isomer, as seen in acetaldehyde oxime derivatization studies .
  • Mass Spectrometry: Fragmentation patterns of related aldehydes (e.g., m/z 152 and 109 in (E)-DMCHA) highlight diagnostic ions for cyclohexylidene groups, whereas pyrimidinyl-containing compounds may produce fragments like m/z 80 (C₄H₄N₂⁺) characteristic of the pyrimidine ring .

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